molecular formula C8H5Br2FO B2633089 2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one CAS No. 201206-41-9

2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one

Cat. No. B2633089
CAS RN: 201206-41-9
M. Wt: 295.933
InChI Key: JMYQHYGCPSEEPJ-UHFFFAOYSA-N
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Description

“2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one” is a phenyl α-bromomethyl ketone compound . It acts as a cell-permeable, and non-ATP competitive inhibitor of GSK-3β . This reactive alkylating agent is selective towards GSK-3β and does not affect PKA activity even at concentrations as high as 100 μM .


Synthesis Analysis

The synthesis of alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone has been reported . The selective and effective α-bromination of substituted acetophenone moieties with N-bromo succinamide was done followed by treating of substituted 2-bromo-1-phenylethan-1-one with 4-bromobenzothiamide under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one” is represented by the linear formula: C14H10BrFO .

Safety And Hazards

“2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage. It is advised not to breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-1-(4-bromophenyl)-2-fluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYQHYGCPSEEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one

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